

biological activity of 2-(4-fluorophenyl)-2-oxoacetic acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-2-oxoacetic acid

Cat. No.: B2960811

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity of **2-(4-fluorophenyl)-2-oxoacetic Acid** and Its Derivatives

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the biological activities associated with **2-(4-fluorophenyl)-2-oxoacetic acid**, also known as (4-Fluorophenyl)glyoxylic acid. While direct research on the parent molecule is limited, its structural scaffold serves as a critical pharmacophore in the synthesis of derivatives with significant therapeutic potential, particularly in oncology. This document synthesizes current knowledge, focusing on the cytotoxic properties of its key derivatives, and provides the technical context required for researchers and drug development professionals.

Compound Profile: 2-(4-fluorophenyl)-2-oxoacetic Acid

2-(4-fluorophenyl)-2-oxoacetic acid is an organic building block characterized by a fluorinated phenyl ring attached to an alpha-keto acid moiety. Its chemical properties make it a versatile precursor in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₈ H ₅ FO ₃	[1]
Molecular Weight	168.12 g/mol	[1]
IUPAC Name	2-(4-fluorophenyl)-2-oxoacetic acid	[1]
CAS Number	2251-76-5	[2] [3] [4]
Physical Description	Solid	[1]
Known Hazards	Skin and eye irritation. Harmful if swallowed.	[1]

The presence of the fluorine atom is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Primary Biological Activity: Anticancer Potential of Derivatives

The most prominent biological activity linked to the **2-(4-fluorophenyl)-2-oxoacetic acid** scaffold is the anticancer cytotoxicity exhibited by its amide derivatives. Research has focused on synthesizing and evaluating 2-(4-fluorophenyl)-N-phenylacetamide and related compounds for their ability to inhibit the growth of various cancer cell lines.

Cytotoxicity Against Human Cancer Cell Lines

Studies have demonstrated that N-phenylacetamide derivatives of 2-(4-fluorophenyl)acetic acid (a closely related structure) are potent cytotoxic agents, particularly against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cancer cell lines.[\[5\]](#)[\[6\]](#) The general structure involves converting the carboxylic acid group of the parent scaffold into various substituted amides.

Key Findings:

- Prostate Cancer (PC3): All tested 2-(4-fluorophenyl)-N-phenylacetamide derivatives showed better cytotoxic activity against the PC3 cell line compared to other cell lines.[\[5\]](#)[\[7\]](#)

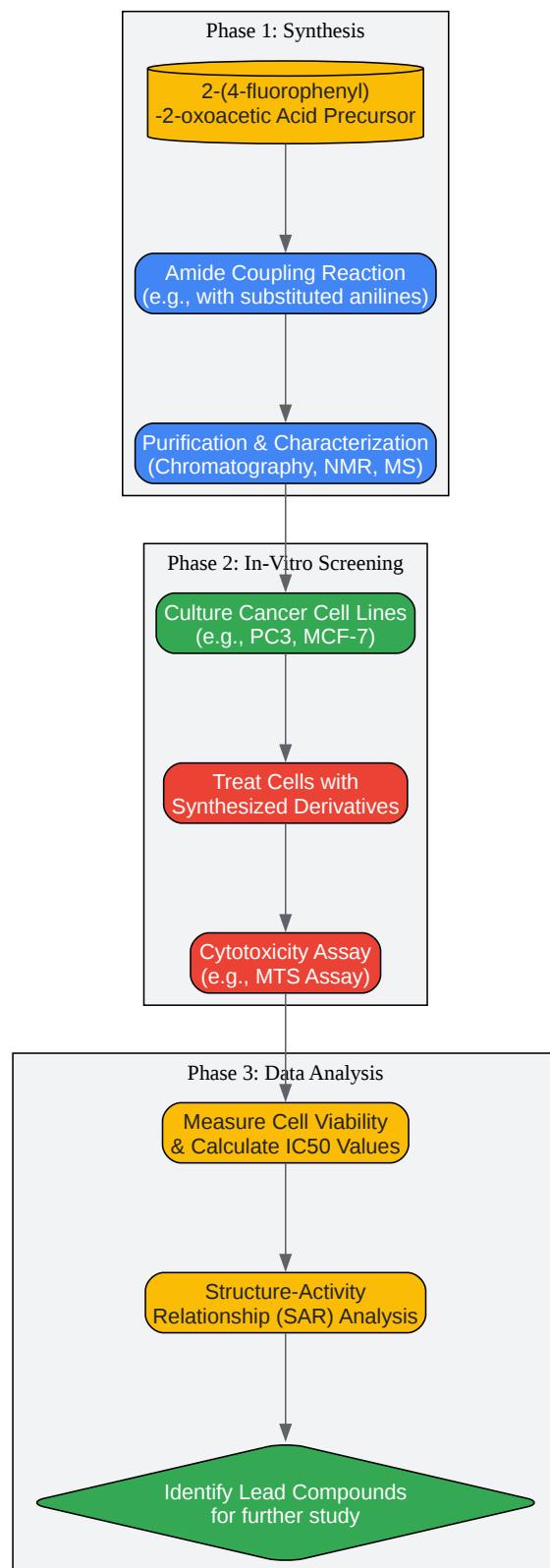
- Structure-Activity Relationship (SAR): Derivatives featuring an electron-withdrawing nitro group on the N-phenyl ring (compounds 2a-2c in the cited study) displayed higher cytotoxic effects than those with an electron-donating methoxy group.[5][6]
- Comparative Potency: While potent, the synthesized compounds generally exhibited lower activity than the reference drug, imatinib. However, certain derivatives showed comparable IC_{50} values, indicating significant potential.[5] For instance, compound 2c (with a p-nitro substituent) was the most active against the MCF-7 cell line, with an IC_{50} value of 100 μM , comparable to imatinib's IC_{50} of 98 μM .[5][6]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentrations (IC_{50}) from key studies are summarized below, illustrating the differential activity of various derivatives.

Compound ID (Reference)	Substitution on N-phenyl ring	Cell Line	IC_{50} (μM)	Imatinib IC_{50} (μM)
2b[5]	m-nitro	PC3	52	40
2c[5]	p-nitro	PC3	80	40
2c[5]	p-nitro	MCF-7	100	98

This table summarizes data from Aliabadi et al., demonstrating the potent effects of nitro-substituted derivatives.[5]


Hypothesized Mechanism of Action: Induction of Apoptosis

While the precise mechanism for these specific derivatives is still under investigation, related phenylacetate compounds are known to exert their anti-proliferative effects by inducing apoptosis (programmed cell death).[5] It is hypothesized that 2-(4-fluorophenyl)-N-phenylacetamide derivatives may trigger apoptosis through the activation of the caspase cascade, a central pathway in cellular self-destruction. This mechanism offers a potential

advantage over conventional chemotherapeutics by circumventing drug resistance pathways.

[5]

The workflow for identifying such lead compounds involves a logical progression from chemical synthesis to biological screening.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and screening of anticancer derivatives.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of cytotoxicity findings, a robust experimental protocol is essential. The following describes a standard MTS assay protocol, as utilized in the evaluation of the aforementioned derivatives.[\[5\]](#)

Protocol: In-Vitro Cytotoxicity Assessment using MTS Assay

1. Cell Seeding:

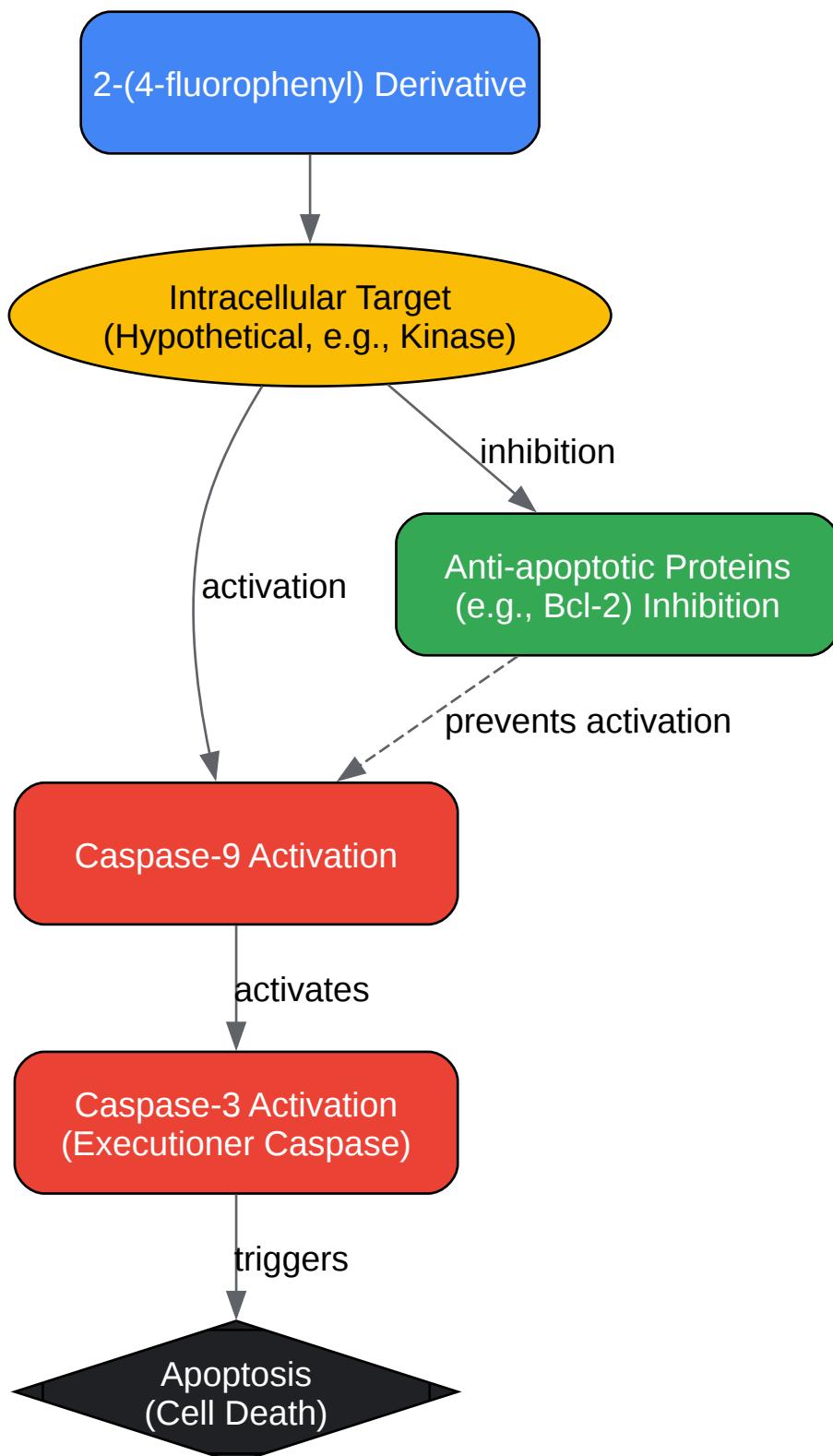
- Culture human cancer cells (e.g., PC3, MCF-7) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).
- Trypsinize and count the cells using a hemocytometer.
- Seed 5,000 cells per well in a 96-well microplate.
- Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

2. Compound Treatment:

- Prepare stock solutions of the synthesized 2-(4-fluorophenyl)-N-phenylacetamide derivatives in DMSO.
- Create a series of dilutions in culture media to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).
- Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with untreated cells (negative control) and a reference drug (e.g., imatinib).
- Incubate the plate for an additional 48 hours.

3. MTS Reagent Addition and Incubation:

- Prepare the MTS reagent solution according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).
- Add 20 μ L of the MTS solution to each well.
- Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.


4. Data Acquisition and Analysis:

- Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the cell viability against the compound concentration and determine the IC_{50} value using non-linear regression analysis (log(inhibitor) vs. normalized response).

This protocol provides a self-validating system where the dose-dependent response directly correlates compound activity with cell viability, and the inclusion of controls validates the experimental conditions.

Potential Signaling Pathways and Broader Implications

The anticancer activity of this compound class likely involves the modulation of key cellular signaling pathways that regulate cell survival and death.

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway for apoptosis induction.

Beyond oncology, the phenylacetic acid scaffold is a privileged structure in drug discovery.

Derivatives have been explored for a range of other biological activities, including:

- Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes.[\[8\]](#)
- Kinase Inhibition: Targeting enzymes like Aurora Kinase B, which are crucial for cell cycle regulation.[\[9\]](#)
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A therapeutic strategy for managing type 2 diabetes.[\[10\]](#)

This versatility suggests that novel derivatives of **2-(4-fluorophenyl)-2-oxoacetic acid** could be synthesized and screened for a wide array of therapeutic applications.

Conclusion and Future Directions

While **2-(4-fluorophenyl)-2-oxoacetic acid** itself is primarily recognized as a synthetic intermediate, its core structure is integral to a class of derivatives with promising anticancer activity. The N-phenylacetamide series, in particular, demonstrates potent cytotoxicity against prostate and breast cancer cell lines, warranting further investigation.

Future research should focus on:

- Direct Biological Screening: Evaluating the parent compound, **2-(4-fluorophenyl)-2-oxoacetic acid**, for any intrinsic biological activity.
- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the active derivatives to understand how they induce apoptosis.
- Lead Optimization: Expanding the structure-activity relationship studies to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
- In-Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

The exploration of this chemical scaffold holds considerable promise for the development of next-generation therapeutic agents.

References

- PubChem. (n.d.). **2-(4-Fluorophenyl)-2-oxoacetic Acid**. National Center for Biotechnology Information.
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. *Iranian Journal of Pharmaceutical Research*, 12(3), 267–273.
- Aliabadi, A., et al. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. *Journal of Reports in Pharmaceutical Sciences*, 1(2), 67-72.
- AA Blocks. (n.d.). **2-(4-Fluorophenyl)-2-oxoacetic acid**.
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. *European Journal of Medicinal Chemistry*, 294, 117735.
- Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. *Journal of Medicinal Chemistry*, 48(1), 141-151.
- Kuchar, M., et al. (1988). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. *Collection of Czechoslovak Chemical Communications*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(4-Fluorophenyl)-2-oxoacetic Acid | C8H5FO3 | CID 579440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-fluorophenyl)-2-oxoacetic acid - CAS:2251-76-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. aablocks.com [aablocks.com]

- 4. chemscene.com [chemscene.com]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [biological activity of 2-(4-fluorophenyl)-2-oxoacetic acid.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2960811#biological-activity-of-2-4-fluorophenyl-2-oxoacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com